molecular formula C26H27N3O3 B2693660 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203208-77-8

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2693660
CAS No.: 1203208-77-8
M. Wt: 429.52
InChI Key: CMIMLWUKMKPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C26H27N3O3 and its molecular weight is 429.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Urea Derivatives

  • A study by Perković et al. (2016) explored novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were synthesized and evaluated for their antiproliferative activity against cancer cell lines, highlighting the potential of urea derivatives in cancer therapy. Particularly, derivatives showed promising activity against breast carcinoma MCF-7 cells, indicating their relevance in developing new cancer treatments (Perković et al., 2016).

Antimicrobial and Antioxidative Activities

  • The same study also reported that some urea derivatives exhibited significant antimicrobial activity in susceptibility assays and high antioxidant activity in DPPH assays. This suggests that similar urea-based compounds, including those with the 1-Benzhydryl-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea framework, could be explored for antimicrobial and antioxidative applications.

Chemical Synthesis and Methodology Development

  • Research by Mujde et al. (2011) introduced a new synthetic methodology for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. This work demonstrates the synthetic versatility and potential pharmacological applications of compounds related to the target chemical, emphasizing the importance of novel synthesis approaches in medicinal chemistry (Mujde et al., 2011).

Applications in Enzyme Inhibition

  • Sujayev et al. (2016) synthesized tetrahydropyrimidine-5-carboxylates, another cyclic urea derivative, and tested them for inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as carbonic anhydrase (CA) isozymes. This indicates the potential use of similar compounds in developing inhibitors for these enzymes, which are targets for treating various diseases, including Alzheimer's and glaucoma (Sujayev et al., 2016).

Properties

IUPAC Name

1-benzhydryl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-32-18-24(30)29-16-8-13-19-14-15-22(17-23(19)29)27-26(31)28-25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,17,25H,8,13,16,18H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMLWUKMKPWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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